DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
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Overview
Description
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound with the molecular formula C21H25NO8 It is a derivative of pyridine and is characterized by the presence of multiple methoxycarbonyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 4-[2,4-DIMETHOXY-5-(METHOXYCARBONYL)PHENYL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE: Similar in structure but with different substitution patterns.
DIETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE: Similar core structure with ethyl groups instead of methyl groups.
Uniqueness
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is unique due to its specific substitution pattern and the presence of multiple methoxycarbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
dimethyl 4-(4-methoxycarbonylphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23NO6/c1-11-15(19(23)26-5)17(16(20(24)27-6)12(2)21(11)3)13-7-9-14(10-8-13)18(22)25-4/h7-10,17H,1-6H3 |
InChI Key |
KRPXKIUVLKBXSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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